3-Bromo-4-chloro-7-methoxyquinoline

Übersicht

Beschreibung

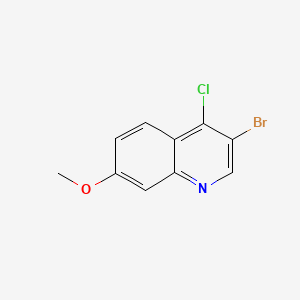

3-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the quinoline ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the halogenated quinoline.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Bromo-4-chloro-7-methoxyquinoline has several important applications in scientific research:

Medicinal Chemistry

The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have shown potential as:

- Antimicrobial Agents : Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities.

- Antitumor Agents : Structurally related compounds have been investigated for their efficacy against different cancer cell lines .

Drug Development

The compound plays a crucial role in the development of new drugs targeting various diseases:

- It has been utilized in the synthesis of anti-infection drugs and anticancer agents, demonstrating its versatility as a pharmaceutical intermediate .

Chemical Biology

In chemical biology, this compound is used to explore biological mechanisms and pathways:

- Researchers utilize this compound to study enzyme interactions and cellular responses due to its ability to modify biological targets selectively .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

- Antiviral Research : A study demonstrated that derivatives of this compound exhibited antiviral activity against certain viruses, leading to further exploration in antiviral drug development.

- Cancer Therapeutics : A synthesized derivative showed promising results in inhibiting tumor growth in preclinical models, paving the way for clinical trials .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Various quinoline derivatives |

| Drug Development | Precursor for new pharmaceuticals | Anti-infection drugs |

| Chemical Biology | Study of enzyme interactions | Biological assays using derivatives |

Wirkmechanismus

The mechanism by which 3-Bromo-4-chloro-7-methoxyquinoline exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogenated quinoline structure allows for binding to these targets, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-chloro-7-methoxyquinoline is compared with other similar halogenated quinoline derivatives, such as 4-bromo-3-chloro-7-methoxyquinoline and 3-bromo-4-chloroquinoline. These compounds share structural similarities but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and methoxy groups in this compound contributes to its distinct chemical and biological properties.

Would you like to know more about any specific aspect of this compound?

Biologische Aktivität

3-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The structural features of this compound include:

- Bromine (Br) at the 3-position

- Chlorine (Cl) at the 4-position

- Methoxy group (–OCH₃) at the 7-position

These substituents contribute to its unique chemical reactivity and biological interactions, making it a valuable compound for research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity. For instance, studies show effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of inhibition observed for other strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The mechanism of action appears to involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It interacts with key enzymes involved in metabolic pathways, which can lead to therapeutic effects. For example, it has been studied for its inhibitory action on acetylcholinesterase (AChE) and urease, with reported IC50 values indicating strong inhibitory activity compared to standard drugs .

The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. The halogenated structure enhances its affinity for these targets, leading to modulation of their activity. This interaction can result in altered signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound was found to be particularly effective against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess inhibition zones, revealing significant antibacterial activity compared to control compounds.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Strong |

| 6-Bromo-4-chloro-7-methoxyquinoline | Moderate | Limited | Moderate |

| 4-Bromo-3-chloro-7-methoxyquinoline | Weak | Limited | Weak |

This table illustrates that while all compounds share structural similarities, their biological activities vary significantly based on their specific substituents.

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGRHUWXEQKTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671163 | |

| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-63-8 | |

| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.